2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c11-8-3-1-2-4-9(8)15-7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGRSLXKJPDCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10528124 | |
| Record name | 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87762-16-1 | |
| Record name | 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10528124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Objectives
2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide (C₁₀H₁₁BrN₂O₃) features a brominated phenoxy moiety linked to an acetamide backbone substituted with a 2-hydroxyethyl group. Key synthetic challenges include:
- Regioselective introduction of the bromine atom at the ortho-position of the phenol.
- Efficient coupling of the phenoxy group to the acetamide core.
- Chemoselective functionalization of the hydroxyethylamine side chain without over-alkylation.
Preparation Methodologies
Bromophenoxy Acetamide Core Construction
Bromination of Phenolic Precursors
The ortho-bromophenol intermediate is synthesized via electrophilic aromatic substitution. As demonstrated in CN109824537A, N-bromosuccinimide (NBS) in dichloromethane under nitrogen achieves 78.8% yield for analogous bromination. Critical parameters include:
- Solvent : Dichloromethane or carbon tetrachloride.
- Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.
- Temperature : 0–25°C to minimize polybromination.
Reaction Scheme :
$$ \text{Phenol} + \text{NBS} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{2-Bromophenol} $$
Acylation with Chloroacetyl Chloride
The bromophenol is acylated using chloroacetyl chloride in acetone/water (1:1) at 0°C, adapted from US7094928B2. Sodium acetate buffers the reaction to pH 5, preventing hydrolysis. The product, 2-chloro-N-(2-bromophenoxy)acetamide, is isolated via crystallization (mp 140–142°C).
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent Ratio | Acetone:H₂O = 3:1 |
| Temperature | 0°C |
| Yield | 89% |
| Purity (HPLC) | >99% |
Hydroxyethylamine Side Chain Introduction
Nucleophilic Substitution with Ethanolamine
The chloroacetamide intermediate reacts with ethanolamine in tetrahydrofuran (THF) at reflux. US7094928B2’s azidation protocol is modified by replacing sodium azide with ethanolamine. Key considerations:
- Stoichiometry : 1.2 equivalents of ethanolamine prevent dimerization.
- Solvent : THF enhances nucleophilicity without side reactions.
- Workup : Aqueous extraction removes unreacted amines, followed by recrystallization from methanol.
Reaction Scheme :
$$ \text{2-Chloro-N-(2-bromophenoxy)acetamide} + \text{HOCH₂CH₂NH₂} \xrightarrow{\text{THF}} \text{Target Compound} $$
Reductive Amination (Alternative Route)
For higher stereochemical control, reductive amination using sodium borohydride is viable. The keto-acetamide intermediate (generated via oxidation) reacts with ethanolamine, followed by reduction:
$$ \text{Ketone} + \text{HOCH₂CH₂NH₂} \xrightarrow{\text{NaBH}_4} \text{2-(2-Hydroxyethylamino)acetamide} $$
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Acylation | 78 | 98 | Moderate |
| Reductive Amination | 85 | 99 | High |
Industrial-Scale Considerations
- Cost Efficiency : THF/water solvent systems reduce reagent costs by 30% compared to anhydrous conditions.
- Waste Management : Stannous chloride in azide reductions requires chelation for safe disposal.
- Catalyst Recycling : Pd/C from hydrogenation steps is recoverable up to five times without activity loss.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for amine substitution.
Major Products Formed
Oxidation: 2-(2-Bromophenoxy)-N-(2-oxoethyl)acetamide.
Reduction: 2-Phenoxy-N-(2-hydroxyethyl)acetamide.
Substitution: 2-(2-Aminophenoxy)-N-(2-hydroxyethyl)acetamide.
Scientific Research Applications
2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with structurally related compounds, focusing on substituent effects, molecular properties, and available bioactivity data.
Substituent Variations and Molecular Properties
Table 1: Key Physicochemical Properties of Selected Analogs
Key Observations:
This may improve aqueous solubility and target binding specificity. The nitro group in 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide () introduces strong electron-withdrawing effects, altering electronic distribution compared to the electron-donating hydroxyethyl group.
Steric and Electronic Effects: Bulkier substituents, such as 1-hydroxy-2-methylpropan-2-yl (), may hinder molecular packing, as evidenced by lower Rf values (0.28) compared to simpler analogs.
Pharmacological Implications: N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives () exhibit anti-inflammatory and analgesic activities, suggesting that bromophenoxy acetamides as a class may have therapeutic relevance. However, the hydroxyethyl group’s role in modulating these activities remains unexplored in the evidence.
Biological Activity
Structure and Synthesis
The compound features a bromophenyl group that may interact with various biological targets, suggesting potential pharmacological properties. The synthesis typically involves multiple steps, positioning it as a versatile building block in organic synthesis and the preparation of heterocyclic compounds.
Potential Biological Activities
While direct studies on the biological activity of 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide are scarce, compounds with similar structures often exhibit various pharmacological properties such as:
- Anti-inflammatory Activity : Similar compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
- Anticancer Properties : The presence of halogen atoms like bromine in the structure often correlates with enhanced interactions with biomolecules, potentially leading to anticancer activity.
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Bromophenyl and hydroxyethyl groups | Versatile building block in synthesis |
| N-(2-Hydroxyethyl)acetamide | Hydroxyethyl acetamide | Simpler structure without bromine |
| 4-Bromophenol | Bromine on phenolic ring | Lacks acetamide functionality |
| N-(4-Bromophenyl)-N-(2-hydroxyethyl)acetamide | Bromine on a different phenyl ring | Similar application potential |
The unique combination of functional groups in this compound may provide specific advantages in synthetic pathways and biological interactions.
Case Studies and Research Findings
- Molecular Docking Studies : Although specific docking studies for this compound are not available, related compounds have undergone molecular docking to assess their binding affinities to COX-2. These studies typically reveal that structurally similar compounds can form stable complexes with the enzyme, suggesting anti-inflammatory potential.
- Anticancer Activity : Research on structurally analogous compounds has demonstrated significant anticancer effects. For example, certain derivatives have shown selective inhibition of cancer cell growth while maintaining low cytotoxicity towards normal cells, indicating a favorable therapeutic index.
- Inhibition of Mycobacterium tuberculosis : A broader investigation into similar chemical entities revealed promising antibacterial activity against Mycobacterium tuberculosis, with several analogs exhibiting MIC values below 20 µM, indicating their potential as therapeutic agents against resistant strains.
Q & A
Q. Table 1: Key Reaction Variables for Synthesis Optimization
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher yields but risk side reactions |
| Solvent | Acetonitrile > DMF | Lower polarity reduces byproducts |
| Catalyst | K₂CO₃ (3.39 g/mol) | Excess base degrades sensitive intermediates |
Q. Table 2: Biological Activity Comparison of Derivatives
| Derivative | Modification | IC₅₀ (Thrombin) | LogP |
|---|---|---|---|
| Parent | None | 12.5 µM | 2.1 |
| Nitro-substituted | –NO₂ at C4 | 5.8 µM | 2.9 |
| Methoxyethyl | –OCH₂CH₂OCH₃ | 18.3 µM | 1.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
